molecular formula C24H17ClF3N3O2S B11970507 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11970507
M. Wt: 503.9 g/mol
InChI Key: MWJPTWILGPYLQU-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a trifluoromethyl group, and a quinazolinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a phenyl ring, followed by the introduction of a trifluoromethyl group. The quinazolinone moiety is then synthesized and attached to the phenyl ring through a series of reactions involving various reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazolinone moiety or the phenyl ring.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the quinazolinone moiety.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: A simpler analog with similar structural features.

    N-phenyl-4-oxo-3,4-dihydroquinazolin-2-yl sulfanyl acetamide: Lacks the trifluoromethyl group but shares the quinazolinone moiety.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its combination of a chlorinated phenyl ring, a trifluoromethyl group, and a quinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H17ClF3N3O2S

Molecular Weight

503.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H17ClF3N3O2S/c1-14-6-9-16(10-7-14)31-22(33)17-4-2-3-5-19(17)30-23(31)34-13-21(32)29-20-12-15(24(26,27)28)8-11-18(20)25/h2-12H,13H2,1H3,(H,29,32)

InChI Key

MWJPTWILGPYLQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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